2-methoxypyrimidine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4-7(5)8/h2-4H,1H3 |
InChI Key |
FIVQFFDVSWDQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC=[N+]1[O-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Methoxypyrimidine N Oxide
Photochemical Transformations and Reaction Pathways
The photochemistry of pyrimidine (B1678525) N-oxides is characterized by a series of intricate transformations that are highly dependent on the substitution pattern of the pyrimidine ring and the irradiation conditions. wur.nl For 2-methoxypyrimidine (B189612) N-oxide, photochemical excitation primarily leads to isomerization and rearrangement processes, which have been elucidated through experimental and computational studies.
Recent theoretical investigations using Density Functional Theory (DFT) have shed light on the photochemical isomerization of 2-methoxypyrimidine N-oxide. publicationslist.orggrafiati.comresearchgate.net These studies propose that upon absorption of ultraviolet light, the molecule undergoes complex isomerization pathways. While specific isomeric products of this compound are a subject of ongoing research, the photochemical behavior of related substituted pyrimidine N-oxides provides insight into the potential transformations. For instance, the irradiation of other pyrimidine N-oxides is known to yield various isomers, a reactivity pattern that this compound is expected to follow. researcher.life
Photoinduced rearrangements of this compound are closely linked to its isomerization pathways. Computational studies suggest that upon photoexcitation, the molecule can rearrange to form more stable structures. publicationslist.orgresearchgate.net A key rearrangement process observed in the photochemistry of pyrimidine N-oxides, in general, is the migration of the oxygen atom from the nitrogen to a carbon atom of the ring. wur.nlresearcher.life This can lead to the formation of various heterocyclic isomers. While the specific rearranged products for this compound are still under detailed investigation, the general mechanism points towards the formation of oxo- and hydroxy-substituted pyrimidine derivatives.
The photolysis of pyrimidine N-oxides can induce more drastic changes in the molecular structure, including ring contraction and ring-opening reactions. wur.nl For instance, the ultraviolet irradiation of 2,6-dimethyl-4-methoxypyrimidine 1-oxide in methanol (B129727) is known to cause ring contraction. wur.nl Although specific studies detailing the ring contraction or opening of this compound are not extensively documented in the available literature, the behavior of analogous compounds suggests that such pathways are plausible. These reactions are believed to proceed through highly strained intermediates that subsequently rearrange to form five-membered rings or open-chain products. wur.nl
The photochemical reactions of heteroaromatic N-oxides, including this compound, are widely postulated to proceed through transient intermediates. wur.nl Among these, oxaziridines are considered key intermediates. wur.nlacs.org Upon irradiation, the N-oxide is thought to rearrange into a highly strained oxaziridine (B8769555) ring. This intermediate is generally unstable and has not been isolated for pyrimidine N-oxides, but its existence is supported by the nature of the final products. wur.nl
The proposed mechanism involves the electrocyclization of the excited pyrimidine N-oxide to form the oxaziridine intermediate. This intermediate can then undergo further photochemical or thermal reactions, leading to the observed products. Besides oxaziridines, zwitterionic species have also been proposed as potential intermediates in these complex photorearrangement reactions. wur.nl The exact role and interplay of these transient species in the photochemistry of this compound continue to be an active area of research.
Thermal Rearrangements and Cycloaddition Reactions
In addition to photochemical reactivity, this compound and related compounds can undergo transformations under thermal conditions.
The thermal rearrangement of 2-methoxypyrimidine has been studied, revealing a pathway to a more stable isomer. Spectrometric analysis has shown that 2-methoxypyrimidine can thermally rearrange to 1,2-dihydro-1-methyl-2-oxopyrimidine. researchgate.net This reaction follows first-order kinetics and is notably accelerated by the presence of tertiary bases. The efficiency of the base catalysis is correlated with the basic strength of the tertiary base used. researchgate.net It is important to note that the corresponding N-oxide was found to be stable under these reaction conditions, indicating it is not an intermediate in this specific thermal rearrangement. researchgate.net
| Reactant | Product | Conditions | Kinetic Order |
| 2-Methoxypyrimidine | 1,2-Dihydro-1-methyl-2-oxopyrimidine | Thermal, accelerated by tertiary bases | First-order |
1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides
The N-oxide functionality in this compound imparts 1,3-dipolar character, allowing it to participate in cycloaddition reactions. A significant class of such reactions involves the use of nitrile oxides as the reacting partner. These [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.netnih.govijpcbs.com
Research has shown that methoxypyrimidines, in general, react with nitrile oxides like benzonitrile (B105546) oxide. researchgate.net The primary pathway for this reaction is the cycloaddition across the C=N double bond of the pyrimidine ring. However, these initial cycloadducts are often unstable. They tend to undergo further reactions, such as the elimination of benzonitrile, which leads to the formation of the corresponding pyrimidone. researchgate.net
While cycloaddition to the C=C double bonds of the pyrimidine ring is also possible, it occurs to a much lesser extent. The products resulting from this alternative pathway are also prone to subsequent ring-opening reactions, which can yield oxime derivatives. researchgate.net The general reactivity of nitrile oxides in 1,3-dipolar cycloadditions is well-established, providing a basis for constructing a variety of heterocyclic systems. beilstein-journals.orgrsc.org
Regioselectivity in Cycloaddition Processes
The regioselectivity of the 1,3-dipolar cycloaddition between this compound and nitrile oxides is a critical aspect of these reactions, dictating the structure of the resulting products. In the case of methoxypyrimidines reacting with benzonitrile oxide, a clear preference for cycloaddition to the C:N double bonds over the C:C double bonds has been observed. researchgate.net This regioselectivity is influenced by both electronic and steric factors. mdpi.com
The specific orientation of the nitrile oxide addition to the pyrimidine ring is also a key factor. Theoretical studies on similar systems, such as the reaction between nitrones and alkynes, highlight that multiple regioisomeric and stereoisomeric pathways are possible. nih.gov Computational models, like those based on Molecular Electron Density Theory (MEDT), can be employed to predict the most favorable reaction pathway by analyzing the transition states and the electronic properties of the reactants. nih.govsci-rad.com For instance, in the cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes, the formation of 5-substituted 3-nitro-2-isoxazolidines is preferred, a selectivity driven primarily by steric effects rather than electronic interactions. mdpi.com
The table below summarizes the observed regioselectivity in the cycloaddition of benzonitrile oxide with methoxypyrimidines.
| Reactant | Dipole | Preferred Site of Addition | Subsequent Reaction |
| Methoxypyrimidine | Benzonitrile Oxide | C:N Double Bond | Elimination of benzonitrile to form pyrimidone |
| Methoxypyrimidine | Benzonitrile Oxide | C:C Double Bond (minor) | Ring opening to form oximes |
Functionalization and Derivatization Reactions
Nucleophilic and Electrophilic Transformations of the N-Oxide Moiety
The N-oxide group in this compound significantly influences the reactivity of the pyrimidine ring. The oxygen atom, being formally negatively charged, increases the electron density on the ring through resonance, but the positively charged nitrogen atom enhances the electrophilicity of the ring, particularly at the positions ortho and para to the N-oxide. wur.nlthieme-connect.de This dual nature allows for a range of nucleophilic and electrophilic transformations.
The presence of the N-oxide function makes the pyrimidine ring more susceptible to nucleophilic attack. wur.nl This enhanced reactivity can be exploited for the introduction of various functional groups. Conversely, the nitrogen atoms in the pyrimidine ring are generally considered basic and nucleophilic centers. scispace.com The N-oxide itself can act as an oxidant in certain reactions. thieme-connect.de The oxidation of pyrimidines to their corresponding N-oxides is a common transformation, often carried out using reagents like m-chloroperbenzoic acid. scispace.com
Directed C-H Functionalization Strategies Utilizing N-Oxide Directing Groups
The N-oxide group is a powerful directing group for C-H functionalization reactions, a modern and efficient strategy for modifying heterocyclic cores. acs.org The oxygen atom of the N-oxide can coordinate to a metal catalyst, bringing it in close proximity to the C-H bonds at the ortho positions (C2 and C6 in pyridine (B92270) N-oxides). This directed activation facilitates selective C-C and C-heteroatom bond formation.
While specific examples for this compound are not abundant in the reviewed literature, the principles established for pyridine N-oxides are broadly applicable. nih.govacs.org These strategies include palladium-catalyzed ortho-alkenylation and direct arylation. acs.org Photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) agents has also emerged as a powerful method for aliphatic C-H functionalization. semanticscholar.orgresearchgate.net In these reactions, an oxygen-centered radical is generated from the N-oxide, which can then abstract a hydrogen atom from a substrate. nih.gov
The table below outlines some C-H functionalization reactions directed by the N-oxide group in related heterocyclic systems.
| Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |
| Alkenylation | Pd(OAc)₂ | ortho | acs.org |
| Direct Arylation | Pd catalyst and Ag oxidant | ortho | acs.org |
| Alkylation (Minisci-type) | Photochemical (no catalyst) | - | semanticscholar.org |
| Aliphatic C-H Functionalization | Photoredox catalyst | - | nih.govacs.org |
Derivatization for Synthetic Manipulation
The 2-methoxypyrimidine scaffold can be synthetically manipulated through various derivatization strategies. The methoxy (B1213986) group can be susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. For instance, chloro-substituted pyrimidines can be converted to their methoxy analogs by reaction with sodium methoxide. beilstein-journals.org
Furthermore, the pyrimidine ring can be functionalized prior to or after N-oxidation. For example, 5-iodo-2-methoxypyrimidine (B1277562) has been used as a substrate in nickel-catalyzed asymmetric reductive cross-coupling reactions. caltech.edu The derivatization of urea (B33335) into 2-methoxypyrimidine is a known method used for analytical purposes, such as in isotope ratio mass spectrometry. researchgate.net These examples demonstrate the versatility of the 2-methoxypyrimidine core in organic synthesis, serving as a building block for more complex molecules.
Computational and Theoretical Studies of 2 Methoxypyrimidine N Oxide
Quantum Chemical Methodologies Applied to N-Oxides
A variety of quantum chemical methodologies have been successfully applied to investigate the properties of N-oxides, providing a robust framework for understanding their behavior at the molecular level.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying N-oxides due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometries, vibrational frequencies, and electronic properties of molecules like 2-methoxypyrimidine (B189612) N-oxide. The B3LYP functional, combined with various basis sets such as 6-311++G(d,p), is frequently employed for these investigations. nih.govresearchgate.net
DFT studies on related pyridine (B92270) N-oxide systems have demonstrated the utility of this approach in analyzing structural parameters and vibrational spectra. nih.govresearchgate.net For instance, in studies of substituted pyridine N-oxides, DFT calculations have been used to assign infrared (IR) and Raman bands to their corresponding normal modes of vibration, providing a detailed understanding of the molecule's vibrational characteristics. nih.gov Furthermore, DFT can be used to calculate various molecular properties, including atomic charges and thermodynamic parameters, which are crucial for understanding the reactivity and stability of 2-methoxypyrimidine N-oxide. researchgate.net The choice of the DFT functional and basis set is critical for obtaining results that are in good agreement with experimental data.
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid exchange-correlation functional that combines the Becke, 3-parameter, Lee, Yang, and Parr functionals. | Geometry optimization, frequency calculations, and electronic property predictions. researchgate.net |
| 6-311++G(d,p) | A triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen. | Provides a more accurate description of the electron distribution, especially for systems with lone pairs and for calculating properties like polarizability. nih.gov |
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ossila.comnih.gov A smaller gap generally implies higher reactivity. nih.gov
For pyrimidine (B1678525) derivatives, the HOMO and LUMO are crucial in explaining charge transfer interactions within the molecule. nih.gov In the context of this compound, the HOMO would likely be associated with the electron-donating methoxy (B1213986) group and the N-oxide oxygen, while the LUMO would be centered on the electron-deficient pyrimidine ring. The analysis of these frontier orbitals helps in predicting the sites susceptible to nucleophilic and electrophilic attack.
| Term | Definition | Significance for this compound |
|---|---|---|
| HOMO | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons; likely involved in reactions with electrophiles. |
| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability to accept electrons; likely involved in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. ossila.com |
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For N-oxides, theoretical calculations can provide valuable information about their vibrational and electronic spectra.
Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra, providing insights into the electronic transitions, including their energies and oscillator strengths. nih.gov For this compound, TD-DFT calculations could predict the UV-Vis absorption bands and help in their assignment to specific electronic excitations, such as π→π* and n→π* transitions. Furthermore, as mentioned in the DFT section, calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra, aiding in the structural characterization of the molecule. nih.gov
Mechanistic Probing Through Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by allowing for the study of reaction pathways, transition states, and reaction energetics.
For reactions involving pyrimidine N-oxides, such as the Boekelheide rearrangement, computational studies can provide detailed mechanistic insights. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The characterization of these transition states is crucial for understanding the reaction mechanism and predicting the reaction kinetics.
For this compound, computational methods could be employed to investigate the mechanisms of its various reactions, such as nucleophilic substitution or rearrangements. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in the Boekelheide rearrangement of a model pyrimidine N-oxide, quantum chemical calculations have been used to show that both concerted youtube.comyoutube.com-sigmatropic rearrangements and stepwise processes via radical or ionic intermediates are energetically feasible. researchgate.net
Computational chemistry is also invaluable for studying the energetic profiles of photochemical and thermal reactions of N-oxides. The photochemistry of pyrimidine N-oxides has been a subject of interest, with studies suggesting the involvement of oxaziridine (B8769555) intermediates. wur.nl Computational methods can be used to explore the potential energy surfaces of the excited states of this compound to understand its photochemical behavior.
For thermal reactions, computational analysis can provide the heats of formation and reaction enthalpies, which are essential for assessing the thermodynamic feasibility of a particular pathway. rsc.org By comparing the energies of reactants, intermediates, transition states, and products, a comprehensive energetic profile of a reaction can be constructed. This information is critical for predicting the outcome of a reaction and for designing new synthetic strategies. For example, in the thermal rearrangement of enynyl pyridine N-oxides, computational studies can help elucidate the formation of α-oxo carbene intermediates. thieme-connect.de
Advanced Electronic Structure Analysis
Theoretical investigations into the electronic characteristics of molecules like this compound are crucial for predicting their behavior in various chemical environments. While specific data is unavailable, a general overview of the methodologies requested is provided below to illustrate the type of information such studies would yield.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a localized, intuitive picture of bonding that aligns well with Lewis structures. An NBO analysis of this compound would quantify the electron density on each atom, describe the hybridization of atomic orbitals, and detail the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This would reveal the nature of the N-O bond, the influence of the methoxy group on the pyrimidine ring's electronic structure, and the extent of electron delocalization.
Hypothetical Data Table for NBO Analysis:
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π -> π | π(C=N) | π(C=C) | Data not available |
| n -> π | n(O) | π(N-O) | Data not available |
| σ -> σ | σ(C-H) | σ(C-N) | Data not available |
This table illustrates the typical output of an NBO analysis, but the values for this compound are not available in the literature.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental in predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive species. For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO would likely be localized on the electron-rich N-oxide group and parts of the pyrimidine ring, while the LUMO would be distributed over the electron-deficient areas.
Hypothetical Data Table for FMO Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table shows the kind of data that would be generated from an FMO analysis. Specific values for this compound are currently unknown.
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions, particularly in areas of non-covalent bonding. The map uses a color scale to indicate regions of negative potential (typically red), which are prone to electrophilic attack, and regions of positive potential (typically blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the N-oxide group, indicating its role as a hydrogen bond acceptor.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. Computational studies can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered good candidates for NLO materials. An investigation into the NLO properties of this compound would involve calculating these parameters to assess its potential for such applications. The presence of the electron-donating methoxy group and the electron-withdrawing N-oxide group could potentially lead to interesting NLO characteristics.
Hypothetical Data Table for NLO Properties:
| Property | Calculated Value (a.u.) |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
This table illustrates the expected output for NLO calculations. The actual values for this compound have not been reported.
Spectroscopic Characterization and Advanced Analytical Methods for 2 Methoxypyrimidine N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The introduction of an N-oxide functional group into a heterocyclic aromatic ring, such as pyrimidine (B1678525), induces significant changes in the electronic distribution within the ring. This, in turn, influences the chemical shifts of the ring protons. The N-oxide group is electron-withdrawing via induction but can be electron-donating through resonance, leading to a complex pattern of shielding and deshielding effects on the nearby protons.
In pyrimidine N-oxides, the N-oxidation generally causes a pronounced shielding (an upfield shift) of the protons at positions ortho (H-2, H-6) and para (H-4) to the N-oxide group, with a lesser effect on the meta position (H-5). cdnsciencepub.com This shielding is attributed to the increased electron density at these positions due to resonance contributions. cdnsciencepub.com For 2-methoxypyrimidine (B189612) N-oxide, where the N-oxide is at the N-1 position, the protons at positions 4, 5, and 6 of the pyrimidine ring would be expected to show shifts influenced by both the N-oxide and the methoxy (B1213986) group. The methoxy group itself is an electron-donating group, which would further influence the electronic environment. The protons of the methoxy group (-OCH₃) typically appear in the range of 3.5-4.0 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxypyrimidine N-Oxide (Note: These are estimated values based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.9 - 8.2 | Doublet |
| H-5 | 6.8 - 7.1 | Triplet |
| H-6 | 8.3 - 8.6 | Doublet |
| -OCH₃ | 3.8 - 4.1 | Singlet |
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The N-oxide group significantly affects the chemical shifts of the carbon atoms within the pyrimidine ring. Generally, carbons directly bonded to the N-oxide nitrogen (ortho carbons) experience a notable downfield shift due to the electronegativity of the oxygen atom and changes in hybridization. Carbons at the para position are also typically deshielded.
In this compound, the C-2 carbon, bonded to both a ring nitrogen and the methoxy group, would be significantly influenced. Aromatic methoxy carbons typically resonate around 55-65 ppm. nih.gov The presence of the electronegative oxygen from the N-oxide group generally causes a downfield shift in the chemical shifts of adjacent carbon atoms. libretexts.org Therefore, the C-2 and C-6 carbons are expected to be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-4 | 145 - 150 |
| C-5 | 110 - 115 |
| C-6 | 148 - 153 |
| -OCH₃ | 55 - 60 |
For this compound, conformational analysis via NMR would primarily focus on the orientation of the methoxy group relative to the pyrimidine ring. Rotation around the C2-O bond can lead to different conformers (e.g., with the methyl group being in-plane or out-of-plane with the ring). The energy barrier for this rotation is generally low, but specific solvent effects or intermolecular interactions could favor one conformation. Unusual ¹³C NMR chemical shifts for methoxy groups (around 62 ppm compared to the more typical ~56 ppm) have been reported for some aromatic natural compounds, which has been linked to an out-of-plane conformation. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to probe the spatial proximity between the methoxy protons and the ring protons, providing clues about the preferred conformation.
Tautomerism is a significant consideration for heterocyclic compounds, particularly those with amino or hydroxyl substituents. For instance, aminopyridine N-oxides can exist in an equilibrium between amino and imino forms. researchgate.net However, for this compound, significant tautomeric forms are not expected as the methoxy group does not have acidic protons that can readily migrate. The molecule is expected to exist predominantly in the N-oxide form as depicted.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and characterizing bond strengths.
FT-IR spectroscopy is highly sensitive to the presence of specific functional groups. A key diagnostic feature for N-oxides is the stretching vibration of the N⁺-O⁻ bond. This bond gives rise to a strong absorption band, typically found in the 1200–1350 cm⁻¹ region for heterocyclic N-oxides. The exact frequency is influenced by the electronic nature of the ring and its substituents.
Table 3: Predicted FT-IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |
| C=N / C=C Ring Stretch | 1400 - 1600 | Strong to Medium |
| N⁺-O⁻ Stretch | 1250 - 1350 | Strong |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | 1000 - 1075 | Medium |
| C-H In-plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-plane Bend | 750 - 950 | Strong |
Raman spectroscopy is a valuable complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas modes with a strong dipole moment change are strong in IR.
Raman spectroscopy would be applicable to the study of this compound. It would be particularly useful for observing the symmetric breathing modes of the pyrimidine ring, which are often weak in the IR spectrum. Studies on similar molecules, like pyridine (B92270) N-oxide, have successfully used Raman spectroscopy to identify lattice vibrational modes in the solid state. capes.gov.br The N⁺-O⁻ stretching vibration is also typically Raman active. Therefore, a combined FT-IR and Raman analysis would provide a more complete picture of the vibrational characteristics of this compound. scholarsresearchlibrary.com
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The N-oxide moiety introduces unique fragmentation patterns that are key to its identification. A common characteristic observed in the mass spectra of heterocyclic N-oxides is the loss of the oxygen atom from the molecular ion. rsc.orgresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a premier method for analyzing complex mixtures. nih.gov For certain polar or unstable compounds, chemical derivatization is employed to improve chromatographic behavior, enhance ionization efficiency, and increase detection sensitivity. scispace.comnih.gov In the context of N-oxides, which can be thermally labile, LC-MS provides a soft ionization method that minimizes degradation. researchgate.net
While specific derivatization protocols for this compound are not extensively documented, derivatization strategies targeting amino compounds or other functional groups can be adapted. ut.ee For instance, derivatization can improve the retention of polar analytes on reversed-phase liquid chromatography (RPLC) columns. scispace.com The primary utility of MS/MS in this context is the structural confirmation of the derivatized product through characteristic fragmentation. In tandem mass spectrometry, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a spectrum of product ions that serves as a structural fingerprint.
Table 1: Potential LC-MS/MS Parameters for Analysis of N-Oxide Compounds
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for preventing the thermal degradation of the N-oxide functional group. researchgate.net |
| Polarity | Positive Ion Mode | Typically used to detect the protonated molecule [M+H]⁺, which is common for nitrogen-containing heterocyclic compounds. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. nih.gov |
| Derivatization | Potential use of agents | May be used to enhance chromatographic separation or ionization response if needed. nih.govut.ee |
The high selectivity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, makes LC-MS/MS exceptionally well-suited for trace analysis and quantification of compounds like this compound in complex matrices. researchgate.net In MRM, the mass spectrometer is set to detect one or more specific fragmentation pathways unique to the target analyte. This specificity minimizes interference from other components in the sample, allowing for accurate quantification even at very low concentrations. nih.gov
The development of a robust quantitative method requires careful optimization of several parameters, including chromatographic conditions to ensure reproducible retention times and peak shapes, as well as mass spectrometer settings (e.g., collision energy) to maximize the signal of the chosen product ions. researchgate.net The stability of N-oxide metabolites can be a challenge, often requiring specific handling conditions such as neutral pH and avoidance of high temperatures to prevent reversion to the parent amine. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org
For this compound, two primary types of electronic transitions are expected:
π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems. An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths. lumenlearning.com
n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen or nitrogen atoms, to an antibonding π* orbital. These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. lumenlearning.comuzh.ch
The pyrimidine ring itself is a chromophore. The presence of the methoxy (-OCH₃) group and the N-oxide group act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and potentially alter the intensity of the absorption bands.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |
|---|---|---|---|
| π → π* | An electron moves from a bonding π orbital to an antibonding π* orbital. youtube.com | High | Strong |
| n → π | An electron moves from a non-bonding (n) orbital to an antibonding π orbital. youtube.com | Low | Weak |
X-ray Crystallography and Solid-State Structure Determination (for relevant N-oxide containing structures)
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Key structural parameters from related N-oxide compounds include:
Planarity: The aromatic ring system is generally planar. rsc.orgnih.gov
N-O Bond Length: The bond length of the N-oxide group is a critical parameter. For instance, in a fused diamino pyrimidine mono-N-oxide, the N-O bond length was reported to be 1.342(2) Å. rsc.org In pyridine-N-oxide, this distance is 1.34 Å. wikipedia.org
Intermolecular Interactions: In the solid state, molecules are often connected through hydrogen bonds (if suitable donors and acceptors are present) and van der Waals forces, which dictate the crystal packing. nih.gov
Table 3: Crystallographic Data for Structurally Related N-Oxide Compounds
| Compound | N-O Bond Length (Å) | Ring Torsion Angles (degrees) | Key Findings |
|---|---|---|---|
| Fused Diamino Pyrimidine Mono-N-Oxide | 1.342(2) | N2-C2-C3-N4 = 179.7(3) | The fused-ring system is planar. Hydrogen bonds are observed in the crystal structure. rsc.org |
| 2-Methyl-4-nitropyridine N-oxide | N/A | N/A | The molecule is perfectly planar and forms two-dimensional aggregates via C—H···O hydrogen bonding. nih.gov |
| Pyridine-N-oxide | 1.34 | C–N–C angle = 124° | The molecule is planar. wikipedia.org |
This comparative data suggests that this compound would likely adopt a planar ring structure, with a characteristic N-O bond length in the range of 1.34 Å.
Applications of 2 Methoxypyrimidine N Oxide in Advanced Chemical Synthesis
As a Synthetic Intermediate in Heterocyclic Chemistry
The N-oxide group in 2-methoxypyrimidine (B189612) N-oxide significantly alters the reactivity of the pyrimidine (B1678525) ring, rendering it susceptible to various modifications. This activation facilitates its use as a precursor for a wide array of functionalized pyrimidine derivatives.
Precursors for Pyrimidine Ring System Modifications
The presence of the N-oxide group modifies the electron distribution within the pyrimidine ring, making it a versatile precursor for ring system alterations. Pyrimidine N-oxides can undergo photochemical reactions that lead to significant structural rearrangements. For instance, upon ultraviolet irradiation, substituted pyrimidine N-oxides have been shown to undergo ring contraction, yielding imidazole (B134444) derivatives. This transformation proceeds through intermediates such as oxaziridines, 1,2,4-oxadiazepines, or zwitterionic species. While the isolation of these intermediates is challenging due to their instability, their formation is a key step in the pathway to rearranged products.
Another fundamental modification is deoxygenation, which removes the N-oxide group to regenerate the parent pyrimidine structure. This reaction is useful when the N-oxide is employed as a temporary activating or directing group to achieve a specific substitution pattern, after which it is removed.
Role in the Synthesis of Functionalized Pyrimidine Derivatives
The N-oxide functionality in pyrimidine N-oxides activates the ring for both electrophilic and nucleophilic substitution reactions, typically at the C2 and C4 positions. The oxygen atom can donate electrons into the ring via resonance, increasing electron density at these positions and making the molecule more reactive towards electrophiles than the parent pyrimidine.
Conversely, the N-oxide can be activated by reagents like acetic anhydride (B1165640). This process makes the carbons at the 2- and 4-positions electrophilic, facilitating nucleophilic attack. Subsequent rearomatization yields a 2- or 4-substituted pyrimidine. This strategy provides a pathway to introduce a variety of functional groups onto the pyrimidine core that would be difficult to achieve otherwise. A well-known example of this type of reactivity in a related class of compounds is the Boekelheide rearrangement, where 2-methylpyridine N-oxides react with trifluoroacetic anhydride to produce 2-(hydroxymethyl)pyridines nih.gov. This highlights the utility of the N-oxide group in facilitating side-chain functionalization.
Scaffold Development in Organic Synthesis
Beyond its role as a reactive intermediate, the 2-methoxypyrimidine N-oxide structure can be incorporated as a core scaffold in the development of more complex molecules for various applications.
Incorporation into Complex Molecular Architectures
While specific examples of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the general utility of pyridine (B92270) N-oxides as building blocks is well-established nbinno.com. The reactivity of the N-oxide allows it to be a linchpin in constructing larger molecular frameworks. For example, the N-oxide can act as a ligand to coordinate with metal centers, forming organometallic complexes that can serve as catalysts or materials with unique electronic properties. The synthesis of fused heterocyclic systems, such as pyrimidoquinolines, often involves the cyclization of substituted pyrimidines, demonstrating how the pyrimidine core can be integrated into larger, polycyclic architectures.
Table 1: Examples of Reactions for Modifying Heterocyclic N-Oxides This table provides general examples of reactions applicable to heterocyclic N-oxides, illustrating potential transformations for this compound.
| Reaction Type | Reagents | Product Type | Reference Class |
|---|---|---|---|
| Deoxygenation | PCl₃ or H₂/Pd | Parent Heterocycle | Pyridine N-Oxides |
| Nitration | H₂SO₄/HNO₃ | 4-Nitro Derivative | Pyridine N-Oxides |
| Acetoxylation | Acetic Anhydride | 2-Acetoxypyridine | Pyridine N-Oxides |
| Boekelheide Rearrangement | Trifluoroacetic Anhydride | 2-(Hydroxymethyl)pyridine | 2-Methylpyridine N-Oxides nih.gov |
| Photochemical Rearrangement | UV Light | Imidazole Derivative | Pyrimidine N-Oxides |
Design of Novel Peptidomimetic Scaffolds (general N-oxide application)
In medicinal chemistry, mimicking the structure and function of peptides with more stable, non-peptide molecules (peptidomimetics) is a crucial strategy for drug design nih.gov. Heterocyclic N-oxides have emerged as a valuable scaffold in this area. The N-oxide motif can serve as a bioisostere for the amide bond found in peptides nih.govnih.govsci-hub.se.
The high electron density on the oxygen atom of the N-oxide makes it a strong hydrogen bond acceptor, similar to the carbonyl oxygen of an amide group nih.gov. This allows the N-oxide to replicate key hydrogen bonding interactions that are critical for a peptide's biological activity. For example, 2-aminopyridine (B139424) N-oxide has been successfully used to mimic the hydrogen bonding pattern of 3-aminopyrazinones in thrombin inhibitors, leading to compounds with improved metabolic stability nih.gov. The replacement of a traditional amide group with a heterocyclic N-oxide can introduce conformational rigidity, which can enhance binding affinity and selectivity for the target protein sci-hub.se. This strategy has been employed to develop inhibitors for a variety of enzymes, demonstrating the broad utility of the N-oxide scaffold in peptidomimetic design nih.govnih.gov.
Table 2: Comparison of Amide Bond and N-Oxide Bioisostere
| Feature | Amide Bond (-CO-NH-) | Heterocyclic N-Oxide |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen | N-Oxide Oxygen nih.gov |
| Hydrogen Bond Donor | Amide Hydrogen | Absent (unless other groups are present) |
| Planarity | Generally Planar | Planar Aromatic System |
| Metabolic Stability | Susceptible to Protease Cleavage | Generally Resistant to Protease Cleavage nih.gov |
| Conformational Flexibility | Relatively Flexible | Rigidified Scaffold sci-hub.se |
Derivatization for Analytical and Tracer Studies
The derivatization of heterocyclic scaffolds is essential for creating tools for analytical chemistry and biological studies. While specific derivatizations of this compound for these purposes are not widely reported, the principles can be illustrated with related N-heterocycles.
For tracer studies, which often track the metabolic fate of a molecule, isotopic labeling is required. Methods exist for the synthesis of isotopically enriched pyrimidine nucleosides with ¹³C and ¹⁵N, which are used in isotope tracing and mass spectrometry experiments nih.gov. Similar strategies could potentially be applied to this compound to produce labeled versions for use as tracers in metabolic or reaction mechanism studies.
For analytical applications like bioimaging, fluorescent probes are necessary. The N-oxide scaffold can be incorporated into fluorescent molecules. For instance, fluorophores with a styryl scaffold and a pyridine-N-oxide acceptor have been synthesized. These probes can be used for imaging specific cellular components, such as lipid droplets. The N-oxide group in these molecules offers several advantages, including an increased dipole moment, improved water solubility, and a shift in the absorption/emission spectra to longer wavelengths nih.gov. Such derivatization strategies could be adapted to the this compound core to develop novel fluorescent probes for various analytical applications.
Chemical Derivatization for Isotope Labeling and Detection
The application of this compound in advanced chemical synthesis is significantly enhanced by isotopic labeling, a technique crucial for tracking molecules in various chemical and biological processes. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the this compound structure to serve as tracers without altering the compound's chemical properties. These labeled variants are invaluable for mechanistic studies, quantitative analysis, and metabolic profiling. wikipedia.orgwashington.edu
Several strategies can be employed for the synthesis of isotopically labeled this compound. One common approach involves the use of labeled precursors in the synthetic route. For instance, the pyrimidine ring can be constructed using starting materials enriched with ¹³C or ¹⁵N. While specific methods for this compound are not extensively documented, general methods for pyrimidine synthesis can be adapted. For example, deuterated versions of the molecule can be prepared using deuterated solvents or reagents during synthesis. nih.govresearchgate.net A study on the fragmentation pathways of protonated 2-methoxypyrimidine derivatives utilized in-source hydrogen/deuterium (H/D) exchange in the mass spectrometer by dissolving the compound in deuterium oxide (D₂O) to generate deuterated ions for analysis. nih.gov
The detection of isotopically labeled this compound and its derivatives is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, allowing for the clear differentiation between labeled and unlabeled compounds. nih.gov High-resolution mass spectrometry can provide precise mass measurements, confirming the incorporation and location of isotopes. NMR spectroscopy, on the other hand, is sensitive to the nuclear spin of atoms, and the presence of isotopes like ¹³C and ¹⁵N results in distinct signals that can provide detailed structural information and help in tracking the metabolic fate of the compound.
Table 1: Common Isotopes Used in Labeling and Their Detection Methods
| Isotope | Natural Abundance (%) | Detection Method | Application in Studying this compound |
| ²H (Deuterium) | 0.015 | Mass Spectrometry, ²H NMR | Probing reaction mechanisms, studying kinetic isotope effects, and metabolic pathway elucidation. |
| ¹³C | 1.1 | Mass Spectrometry, ¹³C NMR | Tracing the carbon skeleton in metabolic pathways, quantitative analysis by isotope dilution mass spectrometry. |
| ¹⁵N | 0.37 | Mass Spectrometry, ¹⁵N NMR | Elucidating biosynthetic pathways of the pyrimidine ring, studying nitrogen metabolism. |
Utilization in Metabolic Pathway Elucidation (chemical aspect)
The chemical properties of this compound, particularly when isotopically labeled, make it a useful tool for elucidating metabolic pathways. The pyrimidine core is a fundamental component of nucleic acids, and understanding its metabolism is crucial in various biological contexts, including drug development. nih.govwikipedia.orgcreative-proteomics.com
When introduced into a biological system, this compound is expected to undergo enzymatic transformations. The N-oxide functional group can be a site for metabolic reduction back to the parent pyrimidine, a common fate for heteroaromatic N-oxides. nih.gov Conversely, the methoxy (B1213986) group is susceptible to O-demethylation, a reaction frequently catalyzed by cytochrome P450 enzymes, which would yield a hydroxypyrimidine derivative. nih.gov
The general catabolism of pyrimidines involves ring opening to form β-amino acids, carbon dioxide, and ammonia. wikipedia.org By using isotopically labeled this compound, researchers can trace the distribution and transformation of the molecule. For example, a ¹³C-labeled methoxy group would allow for the tracking of the methyl group's fate after O-demethylation. Similarly, labeling the pyrimidine ring with ¹⁵N would enable the monitoring of the ring's degradation products.
The analysis of metabolites is typically performed by collecting biological samples (e.g., urine, plasma, tissue extracts) at various time points and analyzing them using techniques like liquid chromatography-mass spectrometry (LC-MS). biorxiv.org The mass shifts corresponding to the incorporated isotopes allow for the unambiguous identification of metabolites derived from the administered this compound, even at very low concentrations. This approach provides a detailed picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Coordination Chemistry: Ligand Properties and Metal Complexation
Heterocyclic N-oxides, including pyrimidine N-oxides, are known to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. nih.gov The oxygen atom of the N-oxide group in this compound possesses a partial negative charge and available lone pairs of electrons, making it an effective coordination site for metal cations. The coordination ability is influenced by both the electronic and steric properties of the ligand.
The presence of the electron-donating methoxy group at the 2-position of the pyrimidine ring is expected to increase the electron density on the N-oxide oxygen, potentially enhancing its basicity and coordination strength compared to unsubstituted pyrimidine N-oxide. Pyridine N-oxides, which are structurally similar, are known to be weakly basic ligands that typically bind to metals through the oxygen atom. researchgate.net
This compound can act as a monodentate ligand, coordinating to a single metal center through the N-oxide oxygen. It is also conceivable that it could act as a bridging ligand, connecting two metal centers, although this is less common for simple N-oxides. The coordination geometry of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, the counter-ion, and the stoichiometry of the reaction.
While specific studies on the metal complexes of this compound are not widely reported, the behavior of related ligands provides insight into its potential. For instance, 2-methylpyridine N-oxide has been shown to form discrete complexes as well as coordination polymers with cobalt(II) thiocyanate, where it coordinates through the oxygen atom. nih.govnih.gov The coordination modes can vary, leading to different structural motifs. nih.govresearchgate.netnih.gov Research on other substituted pyridine N-oxides has demonstrated their versatility in forming complexes with a range of transition metals. researchgate.net
The study of such metal complexes is important for understanding fundamental principles of coordination chemistry and may lead to applications in areas such as catalysis, materials science, and medicinal chemistry.
Table 2: Potential Coordination Properties of this compound
| Property | Description |
| Coordinating Atom | The primary coordination site is the oxygen atom of the N-oxide group. |
| Ligand Type | Expected to act primarily as a monodentate ligand. |
| Electronic Effects | The 2-methoxy group is electron-donating, likely increasing the Lewis basicity of the N-oxide oxygen. |
| Steric Effects | The methoxy group may exert some steric influence on the coordination sphere of the metal center. |
| Potential Metal Ions | Can potentially form complexes with a wide range of transition metals (e.g., Co, Ni, Cu, Zn) and main group metals. |
| Expected Structures | Formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers, is possible. |
Q & A
Q. How can researchers design experiments to validate conflicting mutagenicity data for this compound?
- Methodological Answer :
- Tiered Testing : Start with bacterial reverse mutation (Ames) assays, followed by mammalian cell tests (e.g., mouse lymphoma TK assay).
- Dose-Response Analysis : Identify threshold effects or non-linear trends.
- Mechanistic Studies : Use comet assays to detect DNA strand breaks or LC-MS to identify covalent DNA adducts.
- Contextual Factors : Control for impurities (e.g., residual peroxides) that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
